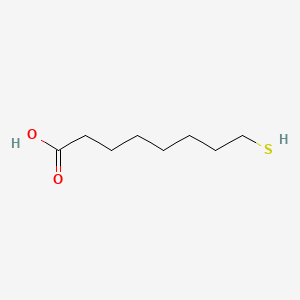
1,1,1,5,5,5-Hexafluoropentan-2,4-dion;Praseodym
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione, also known as Hexafluoroacetylacetone, is an organic compound with the linear formula CF3COCH2COCF3 . It is a clear colorless to slightly yellow liquid . It acts as a chelating ligand and is used as a liquid crystal intermediate .
Synthesis Analysis
The reaction of La2O3 with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfa) and tetraglyme [Me(OCH2CH2)4OMe] in hexane yielded the air stable, ten-co-ordinate La(hfa)3·Me(OCH2CH2)4OMe adduct . This new adduct represents a promising volatile lanthanum precursor for low-pressure MOCVD applications .Molecular Structure Analysis
The molecular structure of 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione can be represented by the SMILES string FC(F)(F)C(=O)CC(=O)C(F)(F)F . The InChI key for this compound is QAMFBRUWYYMMGJ-UHFFFAOYSA-N .Chemical Reactions Analysis
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione reacts with diazines to form homohinuclear complexes . It also reacts with H3M·NMe3, M = Al or Ga, to result in metallation/reduction, M = Al, or reduction, M = Ga, of the β-diketone .Physical And Chemical Properties Analysis
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is a liquid with a density of 1.47 g/mL at 25 °C (lit.) . It has a boiling point of 70-71 °C (lit.) . The refractive index n20/D is 1.332 (lit.) .Wissenschaftliche Forschungsanwendungen
Chelatligand für Metallkomplexe
1,1,1,5,5,5-Hexafluoropentan-2,4-dion: wirkt als Chelatligand . Es bildet stabile Komplexe mit verschiedenen Metallen, die in Bereichen wie Katalyse und Materialwissenschaften von entscheidender Bedeutung sind. Die Fähigkeit des Liganden, verschiedene Oxidationsstufen von Metallen zu stabilisieren, macht ihn wertvoll für die Synthese von metallorganischen Gerüsten (MOFs) und für den Einsatz in der homogenen Katalyse.
Flüssigkristall-Zwischenprodukte
Diese Verbindung wird als Zwischenprodukt bei der Synthese von Flüssigkristallen verwendet . Flüssigkristalle sind für Displaytechnologien wie die in LCD-Bildschirmen verwendeten von entscheidender Bedeutung. Die einzigartigen Eigenschaften der Hexafluorpentandionstruktur tragen zur thermischen Stabilität und zum Phasenverhalten der resultierenden Flüssigkristalle bei.
Flüchtige Vorläufer für MOCVD
Die Verbindung dient als flüchtiger Vorläufer für die metallorganische chemische Gasphasenabscheidung (MOCVD) . MOCVD ist ein Verfahren zur Abscheidung dünner Schichten von Verbindungen auf Substrate und wird häufig bei der Herstellung von Halbleitern und Photovoltaikzellen eingesetzt.
Wirkmechanismus
Target of Action
The primary target of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione is metal ions. It forms metal-chelate complexes with various metal ions such as Cu (II), Ni (II), Co (II), Nd (III), Rh (III), Fe (III), and Cr (III) . The role of these complexes can vary depending on the specific metal ion involved and the biological context.
Mode of Action
1,1,1,5,5,5-Hexafluoropentane-2,4-dione interacts with its targets by acting as a chelating ligand . This means it can form multiple bonds with a single metal ion, effectively ‘grabbing’ the ion and allowing it to participate in further chemical reactions. The exact changes resulting from this interaction can vary depending on the specific metal ion and the biological or chemical context.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1,5,5,5-Hexafluoropentane-2,4-dione;praseodymium involves the reaction of praseodymium with 1,1,1,5,5,5-Hexafluoropentane-2,4-dione in the presence of a suitable solvent.", "Starting Materials": [ "Praseodymium", "1,1,1,5,5,5-Hexafluoropentane-2,4-dione", "Suitable solvent" ], "Reaction": [ "Dissolve praseodymium in a suitable solvent", "Add 1,1,1,5,5,5-Hexafluoropentane-2,4-dione to the solution", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain the desired product" ] } | |
| 47814-20-0 | |
Molekularformel |
C15H6F18O6P |
Molekulargewicht |
765.08 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;praseodymium |
InChI |
InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
InChI-Schlüssel |
QZLSMASZBVHYRB-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr] |
Kanonische SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr] |
| 47814-20-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



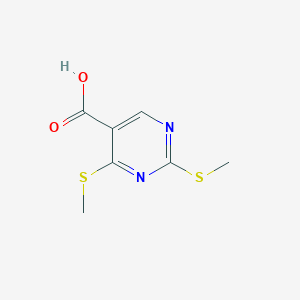
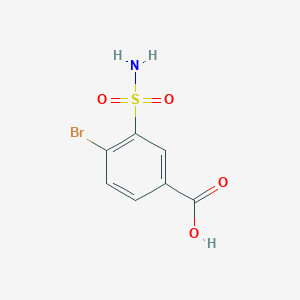

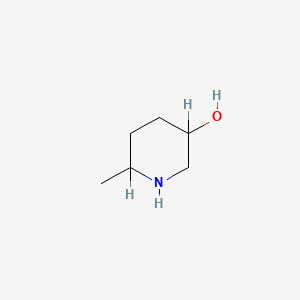

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)
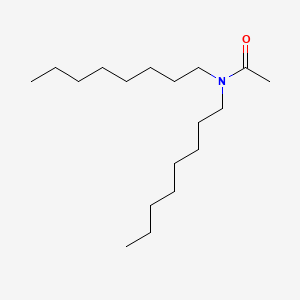
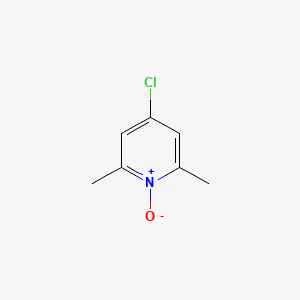


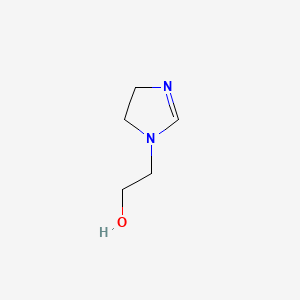
![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)
